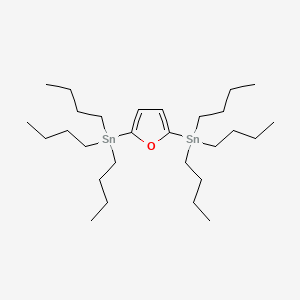
2,5-Bis(tri-n-butylstannyl)furan
Vue d'ensemble
Description
2,5-Bis(tri-n-butylstannyl)furan is an organic compound with the molecular formula C28H56OSn2 and a molecular weight of 646.17 g/mol . It consists of a furan ring with tri-n-butylstannyl groups attached to the 2nd and 5th positions of the ring . This compound is primarily used in synthetic organic chemistry as a reagent and intermediate in various chemical reactions .
Mécanisme D'action
Target of Action
It is known to be used as an agrochemical, organic, and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Bis(tri-n-butylstannyl)furan. For instance, it is known to be light-sensitive and is typically stored at room temperature . It is also considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Méthodes De Préparation
2,5-Bis(tri-n-butylstannyl)furan can be synthesized through several methods. One common synthetic route involves the reaction of furan with tri-n-butylstannyl chloride in the presence of a base such as sodium hydride . The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through column chromatography or recrystallization .
Analyse Des Réactions Chimiques
2,5-Bis(tri-n-butylstannyl)furan undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogens such as bromine to form 2,5-bis(tri-n-butyltin)dibromofuran.
Coupling Reactions: It is a common reagent in Suzuki coupling reactions with diamidines and dicyano compounds.
Hydrolysis Reactions: In the presence of water, it can undergo hydrolysis to replace a butyl group with a hydroxyl group.
Common reagents used in these reactions include halides, amines, and methyl iodide . Major products formed from these reactions include dibromofuran and various substituted furans .
Applications De Recherche Scientifique
2,5-Bis(tri-n-butylstannyl)furan has several scientific research applications:
Synthetic Organic Chemistry: It is used in the regiospecific synthesis of polysubstituted furans, which are key structures in many natural products with biological activities.
Agrochemical Research: It serves as an intermediate for synthesizing compounds with desired properties for agricultural applications.
Catalysis Research: Its role in catalysis is explored, particularly in reactions where stannyl groups can act as catalysts or catalytic enhancers.
Nanotechnology: It is studied for its application in the synthesis of nanomaterials, forming stable bonds with other elements at the nanoscale.
Comparaison Avec Des Composés Similaires
2,5-Bis(tri-n-butylstannyl)furan is unique due to its specific substitution pattern on the furan ring and the presence of two tri-n-butylstannyl groups. Similar compounds include:
2-(Tri-n-butylstannyl)furan: This compound has only one tri-n-butylstannyl group attached to the furan ring.
2,5-Bis(tri-n-butyltin)dibromofuran: This is a product formed from the reaction of this compound with bromine.
These similar compounds share some chemical properties but differ in their reactivity and applications due to the number and position of the stannyl groups .
Propriétés
IUPAC Name |
tributyl-(5-tributylstannylfuran-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYAXFJUMLGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56OSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468839 | |
| Record name | 2,5-Bis(tri-n-butylstannyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193361-76-1 | |
| Record name | 2,5-Bis(tri-n-butylstannyl)furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,5-Bis(tri-n-butylstannyl)furan a valuable reagent in organic synthesis, particularly for developing new drugs?
A1: this compound is a highly versatile reagent in organic synthesis due to its participation in Stille coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between stannanes, like this compound, and various organic halides or pseudohalides. This capability enables the introduction of a furan ring, a common motif in many bioactive molecules, into diverse chemical structures.
Q2: How does the structure of compounds derived from this compound relate to their biological activity, specifically against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum?
A2: The papers highlight the Structure-Activity Relationship (SAR) of various diamidine compounds synthesized using this compound as a key starting material. [] These compounds are designed to target parasites like Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness), and Plasmodium falciparum, responsible for malaria.
Q3: Can you elaborate on the significance of synthesizing 'reversed' diamidino compounds using this compound in the context of antimicrobial drug discovery?
A3: The synthesis of "reversed" diamidino compounds, facilitated by using this compound in Stille coupling reactions, presents a novel approach to combating antimicrobial resistance. [] These compounds exhibit potent activity against various microorganisms, including Mycobacterium tuberculosis and fungal species like Candida albicans and Aspergillus fumigatus. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


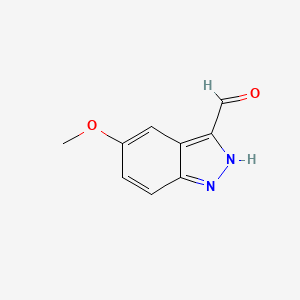
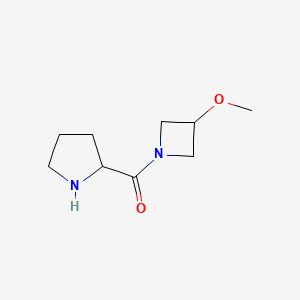
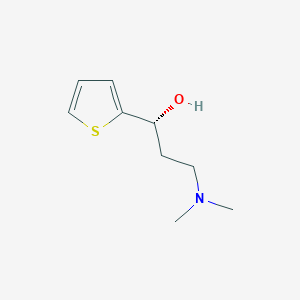
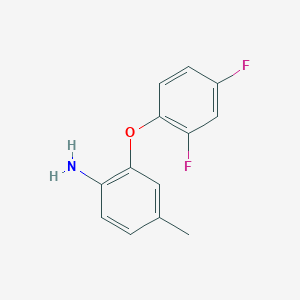
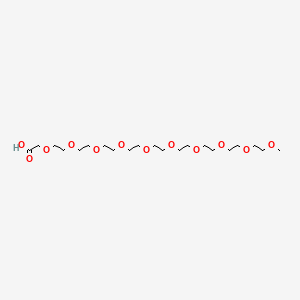
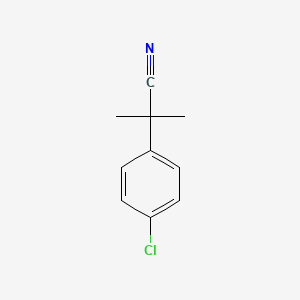
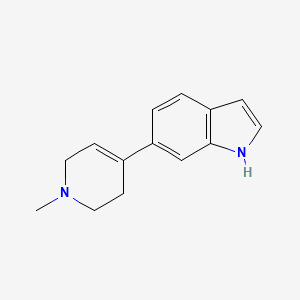
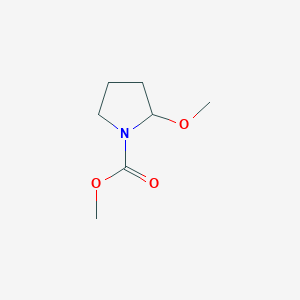
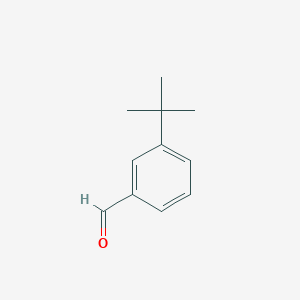
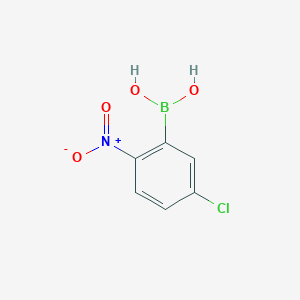
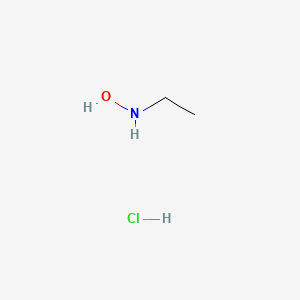
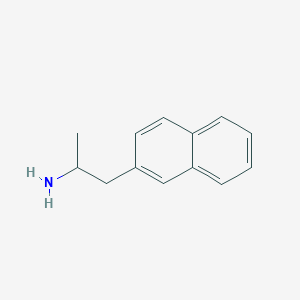
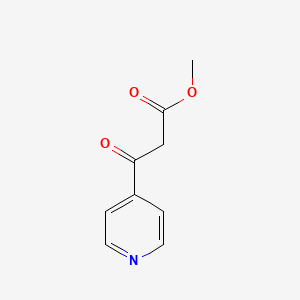
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
